N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophene derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a benzothiophene ring, which is further connected to a carboxamide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl chloride and 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid.
Formation of Intermediate: The 4-fluorobenzyl chloride is reacted with 4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid in the presence of a base, such as sodium hydroxide, to form an intermediate compound.
Amidation Reaction: The intermediate compound is then subjected to an amidation reaction with an amine, such as ammonia or a primary amine, to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters, such as temperature, pressure, and reaction time.
Purification Techniques: Employing purification techniques, such as recrystallization, chromatography, or distillation, to isolate and purify the final product.
Quality Control: Implementing quality control measures to ensure the consistency and quality of the produced compound.
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to reduce specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide, cyanide), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for treating various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by:
Binding to Receptors: The compound may bind to specific receptors on the surface of cells, triggering a cascade of intracellular signaling events.
Inhibition of Enzymes: It may inhibit the activity of specific enzymes involved in metabolic pathways, leading to altered cellular functions.
Modulation of Gene Expression: The compound may influence the expression of specific genes, resulting in changes in protein synthesis and cellular behavior.
Comparison with Similar Compounds
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:
N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide: This compound has a similar fluorophenyl group but differs in the presence of a hydroxy and isopropyl group.
N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound contains a thiazole ring and a chloro group, making it structurally distinct from the benzothiophene derivative.
N-(4-fluorophenyl)-N’-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea: This compound features an oxadiazole ring and a urea linkage, providing different chemical and biological properties.
Properties
CAS No. |
778617-62-2 |
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Molecular Formula |
C16H16FNOS |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C16H16FNOS/c17-13-7-5-11(6-8-13)10-18-16(19)15-9-12-3-1-2-4-14(12)20-15/h5-9H,1-4,10H2,(H,18,19) |
InChI Key |
SAQIWNFPTKVSGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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